4-Chloro-N-methylaniline hydrochloride
Overview
Description
4-Chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is methylated. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methylaniline hydrochloride typically involves the methylation of 4-chloroaniline. One common method is the reaction of 4-chloroaniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-chloronitrobenzene to 4-chloroaniline, followed by methylation and subsequent conversion to the hydrochloride salt. This process can be optimized for large-scale production by using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Parent amine (4-chloroaniline).
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents and is used in drug discovery research.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Similar structure but lacks the chlorine atom in the para position.
4-Chloro-2-methylaniline: Similar structure with an additional methyl group on the benzene ring.
Uniqueness
4-Chloro-N-methylaniline hydrochloride is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZPHXLDIMSTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604372 | |
Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30953-65-2 | |
Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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